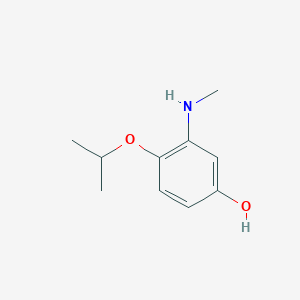
4-Isopropoxy-3-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL is an organic compound with a complex structure that includes a phenol group, a methylamino group, and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL typically involves multiple steps, starting with the preparation of the phenol derivative One common method involves the alkylation of a phenol compound with an appropriate alkyl halide under basic conditions to introduce the propan-2-yloxy group
Industrial Production Methods
In an industrial setting, the production of 3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methylamino and propan-2-yloxy groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(propan-2-yloxy)phenol: This compound shares a similar structure but lacks the methylamino group.
2-methoxy-5-({[3-(propan-2-yloxy)propyl]amino}methyl)phenol: This compound has a similar backbone but different substituents.
Uniqueness
3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of both the methylamino and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(methylamino)-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-5-4-8(12)6-9(10)11-3/h4-7,11-12H,1-3H3 |
InChI Key |
YIEIFAMZGOTOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
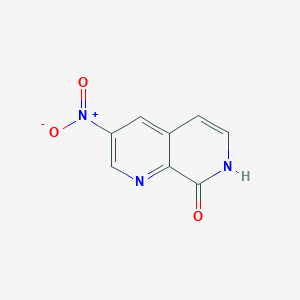
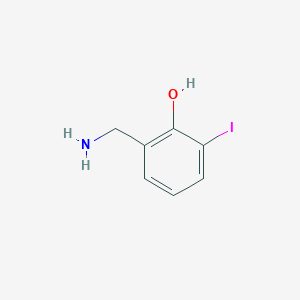
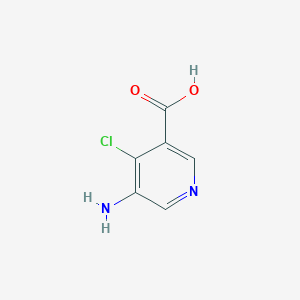
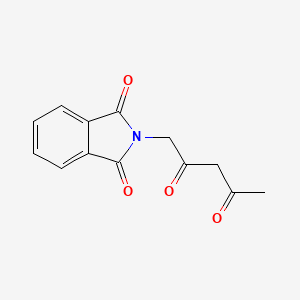
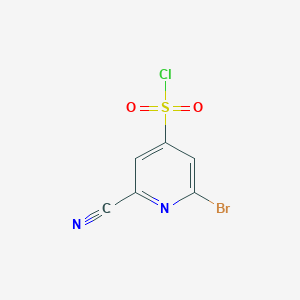
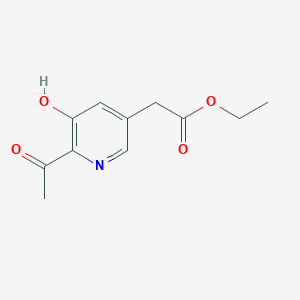
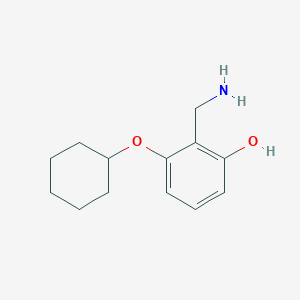
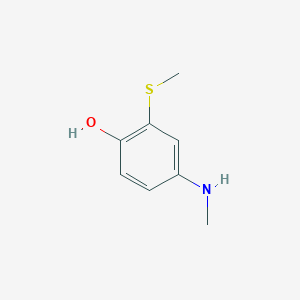
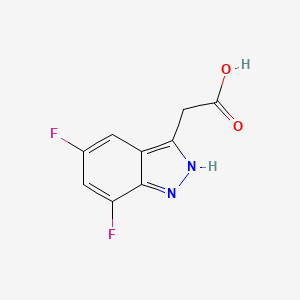
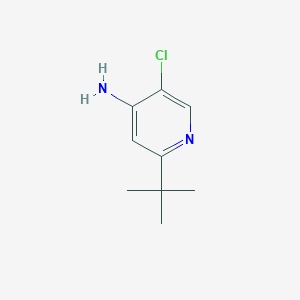

![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
